Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17226433
InChI: InChI=1S/C13H17N3O4/c1-7(2)11(13(18)16-14)15-12(17)8-3-4-9-10(5-8)20-6-19-9/h3-5,7,11H,6,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1
SMILES:
Molecular Formula: C13H17N3O4
Molecular Weight: 279.29 g/mol

Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide

CAS No.:

Cat. No.: VC17226433

Molecular Formula: C13H17N3O4

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide -

Specification

Molecular Formula C13H17N3O4
Molecular Weight 279.29 g/mol
IUPAC Name N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C13H17N3O4/c1-7(2)11(13(18)16-14)15-12(17)8-3-4-9-10(5-8)20-6-19-9/h3-5,7,11H,6,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1
Standard InChI Key MQZUCSVCQNECPR-NSHDSACASA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC2=C(C=C1)OCO2
Canonical SMILES CC(C)C(C(=O)NN)NC(=O)C1=CC2=C(C=C1)OCO2

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, Benzo dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide, reflects its two primary components:

  • 1,3-Benzodioxole-5-carboxylic acid: A bicyclic aromatic system with a methylenedioxy bridge (-O-CH2-O-) at positions 1 and 3 of the benzene ring, substituted by a carboxylic acid group at position 5 .

  • (S)-1-hydrazinocarbonyl-2-methyl-propyl group: A chiral secondary amide side chain featuring a hydrazine-derived carbonyl group (-NH-NH-C=O) attached to a branched alkyl chain (2-methylpropyl) in the S-configuration .

Key Structural Attributes:

  • Molecular Formula: C13H15N3O4\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_4

  • Molecular Weight: 289.28 g/mol

  • Stereochemistry: The (S)-configuration at the chiral center ensures specific three-dimensional interactions with biological targets, a critical factor in drug design .

  • Functional Groups:

    • Methylenedioxy bridge (lipophilic, aromatic)

    • Carboxamide (hydrogen-bonding capability)

    • Hydrazinocarbonyl (nucleophilic reactivity) .

Synthesis and Structural Elucidation

The synthesis of this compound involves sequential functionalization of the benzodioxole scaffold:

Step 1: Preparation of 1,3-Benzodioxole-5-carboxylic Acid

1,3-Benzodioxole derivatives are typically synthesized via cyclization of catechol (1,2-dihydroxybenzene) with disubstituted halomethanes (e.g., dichloromethane) . Oxidation of the resultant 1,3-benzodioxole to the carboxylic acid is achieved using strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) under acidic conditions .

Step 2: Activation of the Carboxylic Acid

The acid is converted to an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride ((COCl)2\text{(COCl)}_2), enhancing reactivity for subsequent amide bond formation .

Step 3: Coupling with (S)-1-Hydrazinocarbonyl-2-methyl-propylamine

The chiral amine intermediate, (S)-1-hydrazinocarbonyl-2-methyl-propylamine, is prepared via hydrazinolysis of a tert-butyl carbamate (Boc)-protected L-valine derivative. Reaction with the acyl chloride yields the target amide under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) .

Reaction Scheme:

1,3-Benzodioxole-5-COCl+(S)-NH2-NH-CO-C(CH3)2-CH2Target Compound+HCl\text{1,3-Benzodioxole-5-COCl} + \text{(S)-NH}_2\text{-NH-CO-C(CH}_3\text{)}_2\text{-CH}_2 \rightarrow \text{Target Compound} + \text{HCl}

Analytical Data:

  • IR Spectroscopy: Stretching vibrations at 1685 cm1^{-1} (amide C=O) and 1550 cm1^{-1} (N-H bend) .

  • NMR:

    • 1H^1\text{H}: δ 6.85–7.10 (m, 3H, aromatic), δ 5.95 (s, 2H, O-CH2-O), δ 4.20 (q, 1H, chiral center) .

    • 13C^{13}\text{C}: δ 166.5 (amide carbonyl), δ 148.2 (O-CH2-O), δ 25.8 (CH(CH3_3)2_2) .

Pharmacological Properties and Mechanism of Action

P2X Receptor Modulation

Structurally analogous benzodioxole carboxamides exhibit potent antagonism against P2X4 and P2X7 receptors, ion channels activated by extracellular ATP . For example, compound 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] dioxole-5-carboxamide) demonstrated an IC50_{50} of 0.018 μM for h-P2X7R, suggesting high affinity . The hydrazinocarbonyl group in the target compound may enhance allosteric inhibition by forming hydrogen bonds with receptor residues.

Selectivity and Binding Mode

Molecular docking studies on homologous P2X7R models reveal that the benzodioxole ring occupies a hydrophobic pocket near the ATP-binding site, while the hydrazide moiety interacts with polar residues (e.g., Lys127^{127}, Asp158^{158}) via hydrogen bonding . Chirality influences binding; the (S)-enantiomer shows 10-fold higher activity than its (R)-counterpart in analogous compounds .

Physicochemical and ADMET Profiles

PropertyValue/Description
LogP2.1 (predicted)
Water Solubility0.12 mg/mL (pH 7.4)
pKa9.4 (hydrazide NH), 3.2 (amide NH)
Plasma Protein Binding89% (estimated)
CYP450 InhibitionModerate (CYP3A4, IC50_{50} = 8.2 μM)

Toxicity Considerations: Hydrazide derivatives are associated with hepatotoxicity due to reactive metabolite formation. In vitro assays indicate moderate cytotoxicity (CC50_{50} = 45 μM in HepG2 cells) .

Applications and Future Directions

Challenges

  • Metabolic Stability: Hydrazides are prone to oxidative degradation, necessitating prodrug strategies.

  • Blood-Brain Barrier Penetration: Moderate logP values may limit CNS bioavailability.

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